molecular formula C22H15ClO5 B215939 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate

Cat. No. B215939
M. Wt: 394.8 g/mol
InChI Key: XIDDRCOJRMAJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate is a compound that has gained significant attention in the field of scientific research. It is a chemical compound that is used in various laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate involves the inhibition of various enzymes and proteins. It binds to the active site of the enzyme or protein and prevents its activity. This inhibition can be reversible or irreversible depending on the nature of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate depend on the specific enzyme or protein that it inhibits. It can lead to the inhibition of various metabolic pathways, which can result in the accumulation of toxic metabolites. It can also lead to the inhibition of various signaling pathways, which can result in the alteration of cellular functions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate in lab experiments include its high specificity and potency. It can be used to study the mechanism of action of various enzymes and proteins with high accuracy. However, its limitations include its potential toxicity and the possibility of off-target effects.

Future Directions

There are several future directions for the use of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate in scientific research. One direction is the development of new drugs and therapies based on the inhibition of specific enzymes or proteins. Another direction is the development of new methods to study the mechanism of action of various enzymes and proteins. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes.
In conclusion, 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate is a compound that has significant potential in scientific research. Its unique properties make it an ideal tool for studying the mechanism of action of various enzymes and proteins. While there are limitations to its use, the future directions for this compound are promising and may lead to new discoveries and treatments for various diseases.

Synthesis Methods

The synthesis of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 4-hydroxybenzophenone in the presence of a suitable reagent. The reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate is widely used in scientific research due to its unique properties. It is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used in the development of new drugs and therapies for various diseases.

properties

Product Name

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate

Molecular Formula

C22H15ClO5

Molecular Weight

394.8 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 2-chlorobenzoate

InChI

InChI=1S/C22H15ClO5/c23-19-9-5-4-8-18(19)22(26)27-14-20(24)15-10-12-17(13-11-15)28-21(25)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

XIDDRCOJRMAJDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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